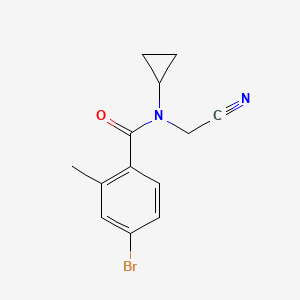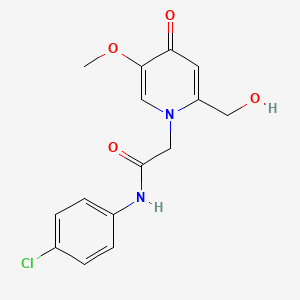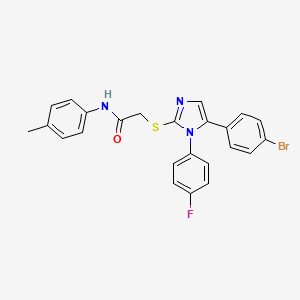![molecular formula C21H21ClN2O3 B2474266 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 2418732-92-8](/img/structure/B2474266.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride” are not documented in the available literature. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “this compound”, these specific properties are not available in the current literature .科学的研究の応用
Pharmacological Properties
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride displays a spectrum of pharmacological properties. Notably, its anticholinergic activity, evident in its widespread clinical use as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication, marks its significance. The drug is distinguished from other anticholinergic agents by its comprehensive advantages. It notably antagonizes symptoms caused by organic phosphorus poisoning and, as a preanesthetic medication, effectively reduces mucus secretion, relaxes airway smooth muscles, and regulates heart rate. Its ability to attenuate Toll-like receptors signals a promising avenue for treating chronic obstructive pulmonary disease (COPD). Furthermore, its protective effects on multiple organs, including the heart, lungs, brain, kidneys, intestines, and liver, underscore its extensive clinical application value (Wang et al., 2018; Xiao et al., 2012).
Biological Activity of Related Compounds
Although not directly linked to this compound, the biological activities of related compounds like aminopyridines offer insights into the diverse pharmacological activities these compounds can possess. Aminopyridines, with their interesting biological activities, have been extensively studied, drawing attention to their wide potential. The study of aminopyridines explores their synthetic methods, complexation with metals, and various biological activities, indicating the potential development of new compounds with enhanced bioactivity and reduced toxicity (Orie et al., 2021).
Potential Inhibition of Toxic Reaction Products
In the context of food science, the application of compounds to inhibit toxic Maillard reaction products formation is noteworthy. While not directly about this compound, the use of hydrocolloids to mitigate the formation of harmful Maillard reaction products presents an intriguing parallel. These hydrocolloids, through their unique structural diversities, actively participate in reactions to mitigate the formation of toxic byproducts and attenuate their harmful effects, a concept potentially transferable to other fields where the mitigation of adverse reaction products is crucial (Zhang et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3.ClH/c22-13-21(14-6-2-1-3-7-14)11-15(12-21)23-20(25)19-10-17(24)16-8-4-5-9-18(16)26-19;/h1-10,15H,11-13,22H2,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVURSKSGDGNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2474185.png)
![4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2474186.png)
![(9,11,14,16,18-Pentaoxadispiro[cyclohexane-1,4'-tricyclo[7.3.0.0<2,6>]dodecane-11',1''-cyclohexane]-13-yl)methan-1-ol](/img/structure/B2474188.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474190.png)




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2474201.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2474202.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)